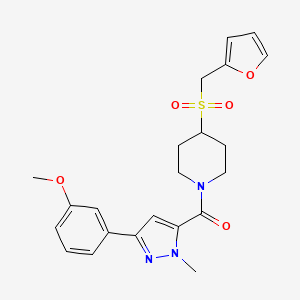

![molecular formula C19H19N3O2S B2737169 butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate CAS No. 946278-93-9](/img/structure/B2737169.png)

butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are an important class of compounds with a wide range of biological activities. They are known to exhibit antimicrobial, antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, and anti-inflammatory activity . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .

Molecular Structure Analysis

Benzimidazole derivatives have a two-ring structure consisting of a benzene ring fused to an imidazole ring . In the crystal structures of these compounds, an identical system of hydrogen bonds can often be observed .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be quite diverse, depending on the specific substituents present on the benzimidazole nucleus .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, a related compound, is a solid at room temperature and has a molecular weight of 301.39 .

Scientific Research Applications

Synthesis and Catalysis

Ionic Liquids as Catalysts : Research has shown that ionic liquids, such as those based on imidazolium, play a significant role in facilitating various chemical reactions. For instance, 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has been effectively used as a catalyst in the synthesis of 4H-benzo[b]pyran derivatives, showcasing high efficiency, speed, and yield without the need for organic solvents (Ranu, Banerjee, & Roy, 2008). Similarly, [bmim][OH−] served as a novel heterogeneous catalyst for synthesizing pyranopyrazoles, demonstrating environmental friendliness, high yields, and significant antioxidant activity (Aliabadi & Mahmoodi, 2016).

Green Chemistry and Reusability : The use of Brønsted acidic ionic liquids in solvent-free conditions for synthesizing tetrasubstituted imidazoles highlights the shift towards green chemistry. The process allows for the catalyst to be recycled and reused multiple times, reducing waste and improving sustainability (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Environmental Applications

CO2 Capture : A specific ionic liquid with an appended amine group has shown the ability to capture CO2 reversibly, sequestering the gas efficiently and comparably to commercial sequestering agents. This illustrates the potential of using such compounds in environmental protection and greenhouse gas reduction efforts (Bates, Mayton, Ntai, & Davis, 2002).

Advanced Materials

Metal-Organic Frameworks (MOFs) : The synthesis and crystallization of coordination polymers or MOFs using imidazolium-based ionic liquids as reaction mediums highlight the expanding role of these compounds in creating novel materials. These MOFs exhibit interesting properties like thermal stability and fluorescence, offering potential applications in sensing, catalysis, and material science (Liao & Huang, 2006).

Analytical and Sensory Applications

Chemosensors : Imidazole-based compounds have been developed as chemosensors for the detection of ions like cyanide and mercury, showcasing reversibility and high sensitivity. This demonstrates the chemical's potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific biological activity. For example, some benzimidazole derivatives have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely depending on their specific structure. For example, tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, future research in this area is likely to focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity for their targets . Additionally, research may also focus on improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds to make them more suitable as potential drugs .

Properties

IUPAC Name |

butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCYFZIQARHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)

![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

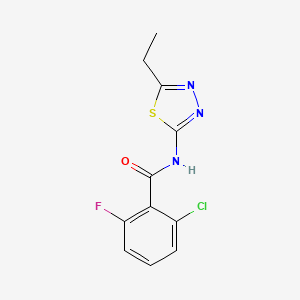

![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)

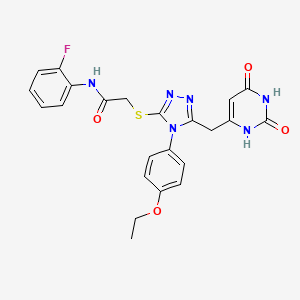

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2737102.png)

![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)

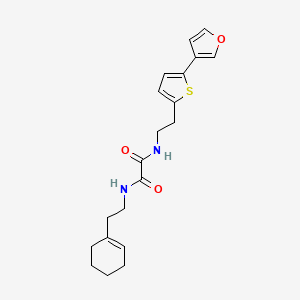

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2737106.png)